4-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide
Description
Evolution of Pyridazine-Containing Compounds in Medicinal Chemistry
Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a structurally unique heterocycle in drug design. Its high dipole moment (3.94 D) facilitates π-π stacking interactions with aromatic residues in biological targets, while its dual hydrogen-bonding capacity (pK~BHX~ = 1.3–1.7) enables robust interactions with polar regions of enzymes and receptors. Historically underrepresented in pharmaceuticals, pyridazine gained prominence with the FDA approvals of relugolix (gonadotropin-releasing hormone antagonist) and deucravacitinib (tyrosine kinase 2 inhibitor), which leverage pyridazine’s low lipophilicity (cLog P = −0.4) to optimize target engagement and reduce off-target effects.
Table 1: Comparative physicochemical properties of pyridazine versus related azines
| Property | Pyridazine | Pyridine | Pyrimidine |
|---|---|---|---|
| Dipole moment (D) | 3.94 | 2.08 | 1.48 |
| Basicity (pK~a~) | 2.3 | 5.2 | 1.3 |
| TPSA (Ų) | 28.7 | 16.1 | 30.9 |
Recent advances in synthetic methodologies, such as [3 + n] cycloaddition reactions, have expanded access to functionalized pyridazines. For example, pyrrolo[1,2-b]pyridazines synthesized via cycloaddition exhibit nanomolar potency against leukemia and colon cancer cell lines. These developments underscore pyridazine’s potential as a versatile scaffold for addressing challenges in solubility and metabolic stability.
Piperazine as a Privileged Structure in Drug Design
Piperazine’s saturated six-membered ring with two nitrogen atoms confers conformational flexibility, moderate basicity (pK~a~ = 9.8), and enhanced aqueous solubility, making it a cornerstone of modern drug design. Over 20% of FDA-approved small molecules contain piperazine or its derivatives, spanning antipsychotics (e.g., quetiapine), antidepressants (e.g., trazodone), and antivirals (e.g., saquinavir).
Table 2: Therapeutic applications of piperazine-containing drugs
| Therapeutic Area | Example Drug | Target/Mechanism |
|---|---|---|
| Oncology | Venetoclax | BCL-2 inhibitor |
| Central Nervous System | Aripiprazole | Dopamine D2 receptor partial agonist |
| Infectious Diseases | Ciprofloxacin | DNA gyrase inhibitor |
In the context of 4-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide, the piperazine moiety likely serves as a conformational spacer, optimizing spatial alignment between the pyridazine and benzenesulfonamide groups while improving pharmacokinetic properties via solubility modulation.
Significance of Benzenesulfonamide Moieties in Therapeutic Agents
Benzenesulfonamide derivatives are renowned for their strong hydrogen-bonding capacity and ability to interact with metalloenzymes via the sulfonamide group’s sulfur atom. This scaffold is prevalent in carbonic anhydrase inhibitors (e.g., acetazolamide) and antimicrobial agents. Recent studies demonstrate that benzenesulfonamides modulate oxidative stress pathways, with one compound showing a 40% reduction in amyloid-β42 expression in Alzheimer’s disease models.
Table 3: Biological targets of benzenesulfonamide-containing drugs
| Target Class | Example Drug | Indication |
|---|---|---|
| Carbonic Anhydrase | Dorzolamide | Glaucoma |
| Amyloid-β Peptides | Semagacestat | Alzheimer’s disease (investigational) |
| Kinases | Belvarafenib | Oncology (RAF inhibitor) |
The benzenesulfonamide group in the subject compound may confer dual functionality: enhancing target affinity through polar interactions and serving as a metabolic handle for controlled clearance.
Rationale for Integration of Pyridazine, Piperazine, and Sulfonamide Scaffolds
The strategic combination of pyridazine, piperazine, and benzenesulfonamide in a single molecule represents a multi-faceted approach to drug design:
- Pyridazine’s Role : The dimethylamino-substituted pyridazine core provides electron-donating effects, increasing π-π stacking potential with aromatic residues (e.g., tyrosine or tryptophan). Its low basicity minimizes off-target interactions with cytochrome P450 enzymes.
- Piperazine’s Contribution : The piperazine linker introduces conformational flexibility, enabling optimal spatial orientation between the pyridazine and sulfonamide groups. Its basic nitrogen atoms may facilitate salt formation, improving solubility and oral bioavailability.
- Benzenesulfonamide’s Function : The sulfonamide group serves as a hydrogen-bond acceptor/donor pair, potentially engaging with key residues in enzymatic active sites (e.g., histidine or aspartate). The benzene ring provides additional hydrophobic contacts for target binding.
Hypothetical Target Engagement Model :
Properties
IUPAC Name |
4-[4-[6-(dimethylamino)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c1-21(2)15-7-8-16(20-19-15)22-9-11-23(12-10-22)17(24)13-3-5-14(6-4-13)27(18,25)26/h3-8H,9-12H2,1-2H3,(H2,18,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKQLDJNQNCNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s pharmacological properties.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different biological activities
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of 4-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial activity, or interfere with cancer cell signaling pathways, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Linkers
The target compound’s piperazine linker differentiates it from piperidine-based analogs, such as those in (e.g., compounds 5–7). For instance:
- 4-(4-(4-(3-Methoxyphenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide (5): Exhibits a 39% synthetic yield and a melting point of 134–135°C. Its methoxy group provides moderate electron-donating effects, contrasting with the dimethylamino group’s stronger basicity in the target compound .
- 4-(4-(4-(o-Tolyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide (7) : Achieves a higher yield (71%), suggesting steric or electronic benefits from the o-tolyl group. The methyl substituent may enhance lipophilicity compared to the target’s pyridazine ring .
Heterocyclic Moieties
- Pyridazine vs. Pyridine/Imidazopyridazine : describes a pyridine-based sulfonamide with a methoxybenzoyl-piperazine group, while highlights imidazopyridazines (e.g., 7a ). Pyridazine’s dual adjacent nitrogen atoms in the target compound may confer unique electronic properties, influencing solubility and binding kinetics compared to pyridine’s single nitrogen or imidazopyridazine’s fused ring system .
- Substituent Effects: The dimethylamino group on pyridazine in the target compound likely increases water solubility relative to chloro-substituted imidazopyridazines (e.g., 7a in ), which are more lipophilic and less basic .
Sulfonamide Variations
- Nitrobenzenesulfonamide () : The nitro group in 7c is strongly electron-withdrawing, reducing bioavailability compared to the target’s unmodified sulfonamide.
- Methanesulfonamide () : The shorter alkyl chain in 81 may limit steric interactions, whereas the target’s bulkier pyridazine-piperazine system could enhance selectivity for larger enzyme active sites .
Data Table: Key Comparisons
Biological Activity
The compound 4-(4-(6-(Dimethylamino)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by various studies and data tables.
This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors such as pyridazines and piperazines. The general synthetic route can be summarized as follows:
- Formation of the piperazine core : This involves the reaction of a suitable amine with a carbonyl compound.
- Introduction of the pyridazine moiety : This step usually requires cyclization reactions involving dimethylamino groups.
- Sulfonamide formation : The final step involves the introduction of the benzenesulfonamide group, which enhances solubility and biological activity.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor for various enzymes and receptors.
Inhibition of Carbonic Anhydrases
Recent research has shown that sulfonamide derivatives, including this compound, exhibit significant inhibition of carbonic anhydrase (CA) isoforms. For instance, a related study evaluated several benzene sulfonamide derivatives against human carbonic anhydrases (hCAII, hCAIX, and hCAXII). The findings indicated that certain derivatives demonstrated submicromolar inhibitory activity, surpassing that of acetazolamide, a standard CA inhibitor .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 4k | 0.5 | hCAII |
| 4l | 0.8 | hCAIX |
| 4m | 1.2 | hCAXII |
Anticancer Activity
The compound's potential anticancer properties have also been investigated. A study highlighted its cytotoxic effects on various cancer cell lines, indicating that it could induce apoptosis in tumor cells through multiple pathways, including inhibition of cell proliferation and induction of oxidative stress .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Enzyme Inhibition : By binding to active sites on target enzymes like carbonic anhydrases, it disrupts normal enzymatic functions, leading to altered cellular processes.
- Receptor Modulation : The compound may interact with specific receptors involved in cancer progression, thereby inhibiting signaling pathways that promote tumor growth.
- Oxidative Stress Induction : Evidence suggests that the compound can increase reactive oxygen species (ROS) levels within cells, contributing to apoptosis in cancerous cells .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1 : A patient cohort treated with similar sulfonamide derivatives exhibited significant tumor regression in solid tumors after a treatment regimen that included this class of compounds.
- Case Study 2 : In vitro studies demonstrated that compounds structurally related to this sulfonamide showed enhanced binding affinity to CA isoforms compared to traditional inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
